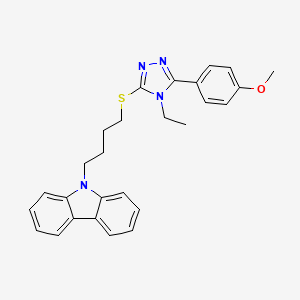
9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features, including a carbazole group, a 1,2,4-triazole group, and a thioether linkage . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the planar structure of the carbazole and triazole rings and the geometry around the sulfur atom in the thioether linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbazole and triazole rings and the thioether linkage. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbazole and triazole rings could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Organic Electronics and Electrochromic Materials
Carbazole derivatives have been extensively studied for their potential applications in organic electronics and electrochromic devices. For example, novel donor-acceptor type monomers, including carbazole-based compounds, have shown promising electrochemical activity and distinctive UV-vis absorption spectra due to the introduction of acceptor groups with varying polarity. Such materials can undergo electropolymerization to form films that display well-defined oxidation and reduction processes, alongside significant optical contrasts and switching times in their electrochromic applications (Hu et al., 2013). Moreover, carbazole and phenyl-methanone units have been integrated to create new electrochromic materials that exhibit reasonable optical contrasts and fast switching times, highlighting their potential for use in smart windows and display technologies (Hu et al., 2013).
Antimicrobial Activities
Carbazole derivatives have also been investigated for their antimicrobial properties. For instance, new heterocyclic derivatives of 9H-carbazole have been prepared and evaluated as antimicrobial agents. These compounds were synthesized through various chemical reactions, leading to products that were tested and showed effectiveness against microbial growth (Salih et al., 2016). This research highlights the potential of carbazole derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against resistant microbial strains.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-[4-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4OS/c1-3-30-26(20-14-16-21(32-2)17-15-20)28-29-27(30)33-19-9-8-18-31-24-12-6-4-10-22(24)23-11-5-7-13-25(23)31/h4-7,10-17H,3,8-9,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYYAJNISGWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
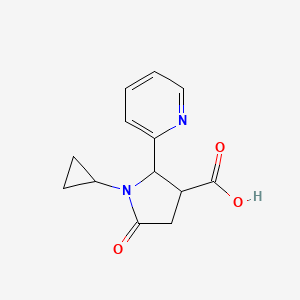

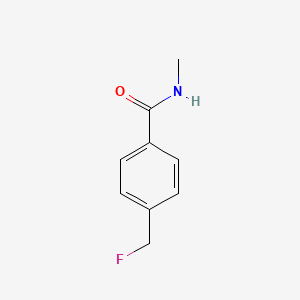
![N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2841901.png)
![5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2841902.png)
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)
![1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-7-{2-[(4-methylphenyl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841906.png)
![2-{[1-(4-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2841907.png)
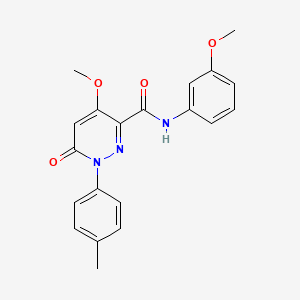
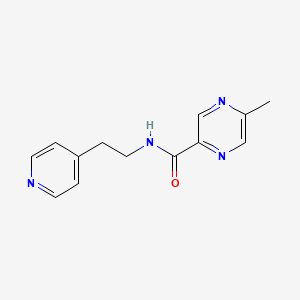
![3-benzyl-8-cyclopentyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2841912.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)
![N'-(2,4-difluorophenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide](/img/structure/B2841917.png)
